chemical properties of 4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole
chemical properties of 4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole
An In-depth Technical Guide to the Chemical Properties of 4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole
Authored by a Senior Application Scientist
Introduction: The pyrazole moiety is a cornerstone in heterocyclic chemistry, renowned for its presence in a multitude of biologically active compounds and functional materials. As a privileged scaffold in medicinal chemistry, pyrazole derivatives have been integral to the development of numerous pharmaceuticals, including anti-inflammatory drugs like celecoxib and phosphodiesterase inhibitors such as sildenafil.[1][2] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a compound's physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of a specific, highly functionalized derivative, 4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole, with a focus on its synthesis, chemical properties, reactivity, and potential applications for researchers and professionals in drug development.
Synthesis of 4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole
The synthesis of the title compound is most effectively approached through a two-step process: the initial formation of the pyrazole core via a condensation reaction, followed by regioselective bromination at the 4-position.
Step 1: Synthesis of the Precursor, 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole
The formation of the 1,3-disubstituted pyrazole ring is typically achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. In this case, (4-methoxyphenyl)hydrazine reacts with acetylacetone (2,4-pentanedione).
Causality of Experimental Choices: The use of (4-methoxyphenyl)hydrazine hydrochloride necessitates the addition of a base, such as potassium carbonate, to liberate the free hydrazine for the condensation reaction.[3] Ethanol is a suitable solvent as it effectively dissolves the reactants and facilitates the reaction at reflux temperature.
Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (4-methoxyphenyl)hydrazine hydrochloride (1.0 equivalent), acetylacetone (1.1 equivalents), and potassium carbonate (1.2 equivalents) in absolute ethanol.
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The reaction mixture is stirred and heated to reflux for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
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The residue is partitioned between water and a suitable organic solvent, such as ethyl acetate.
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The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
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The crude product is purified by column chromatography on silica gel to yield pure 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole.
Step 2: Bromination of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole
The pyrazole ring is susceptible to electrophilic substitution, and the 4-position is the most electron-rich and sterically accessible site for such reactions in 1,3-disubstituted pyrazoles. A variety of brominating agents can be employed.
Causality of Experimental Choices: Direct bromination using molecular bromine in a suitable solvent like acetic acid or chloroform is a common method. Alternatively, for a milder and more selective approach, N-bromosuccinimide (NBS) in a polar solvent can be utilized to prevent over-bromination and the formation of byproducts.[4]
Experimental Protocol: Synthesis of 4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole
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Dissolve 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole (1.0 equivalent) in a suitable solvent such as glacial acetic acid or chloroform in a round-bottom flask protected from light.
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Cool the solution in an ice bath.
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Slowly add a solution of bromine (1.05 equivalents) in the same solvent dropwise with vigorous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until TLC analysis indicates the complete consumption of the starting material.
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The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to remove excess bromine.
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The product is extracted with an organic solvent, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine.
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The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography to afford 4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole.
Synthetic Workflow Diagram:
Caption: Synthetic route to 4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole.
Predicted Physicochemical and Spectroscopic Properties
Predicted Spectroscopic Data:
| Property | Predicted Value/Appearance | Rationale based on Analogous Compounds |
| Appearance | White to off-white crystalline solid | Typical for small, aromatic organic molecules. |
| Molecular Formula | C₁₁H₁₁BrN₂O | Based on the structure. |
| Molecular Weight | 267.12 g/mol | Calculated from the molecular formula. |
| ¹H NMR (CDCl₃, ppm) | δ 7.4-7.6 (d, 2H), 6.9-7.1 (d, 2H), 7.5-7.7 (s, 1H), 3.8-3.9 (s, 3H), 2.3-2.4 (s, 3H) | The methoxyphenyl protons will appear as two doublets. The pyrazole H-5 proton will be a singlet. The methoxy and methyl protons will be singlets. The introduction of bromine at C-4 will likely cause a slight downfield shift of the H-5 proton compared to the unbrominated precursor.[5] |
| ¹³C NMR (CDCl₃, ppm) | δ 158-160, 148-150, 140-142, 132-134, 125-127, 114-116, 90-95, 55-56, 12-14 | The methoxy-bearing aromatic carbon will be significantly downfield. The pyrazole carbons C-3 and C-5 will be in the aromatic region, while the brominated C-4 will be significantly upfield.[5] |
| IR (KBr, cm⁻¹) | ~3100 (C-H aromatic), ~2950 (C-H aliphatic), ~1610, 1510 (C=C, C=N), ~1250 (C-O), ~600-800 (C-Br) | Characteristic stretching frequencies for the functional groups present. |
| Mass Spec (EI) | m/z 266/268 (M⁺, isotopic pattern for Br) | The molecular ion peak will show a characteristic 1:1 isotopic pattern due to the presence of bromine. |
Chemical Reactivity and Potential Transformations
The chemical reactivity of 4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole is dictated by the interplay of its three key structural components: the brominated pyrazole ring, the methoxyphenyl substituent, and the methyl group.
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Reactivity of the 4-Bromo Substituent: The carbon-bromine bond at the 4-position is the most versatile site for further functionalization. It is an excellent handle for transition-metal-catalyzed cross-coupling reactions.
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Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base can be used to introduce new carbon-carbon bonds, leading to a diverse array of more complex structures.[6]
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Heck and Sonogashira Couplings: These reactions allow for the introduction of alkenyl and alkynyl groups, respectively.
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Buchwald-Hartwig Amination: This provides a route to synthesize 4-amino-pyrazole derivatives.
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Reactivity of the Pyrazole Ring: The pyrazole ring itself is relatively stable to oxidation but can undergo reduction under harsh conditions. The nitrogen atoms can act as ligands for metal coordination.
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Reactivity of the Methoxyphenyl Ring: The methoxy group is an activating group, directing electrophilic aromatic substitution to the ortho positions. However, the pyrazole ring is electron-withdrawing, which may deactivate the methoxyphenyl ring to some extent.
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Reactivity of the 3-Methyl Group: The methyl group is generally unreactive but can undergo condensation reactions under strongly basic conditions if a sufficiently acidic proton is present on an adjacent atom.
Potential Reaction Pathways:
Caption: Key cross-coupling reactions of the title compound.
Potential Applications in Drug Discovery and Materials Science
Given the extensive history of pyrazole derivatives in pharmaceuticals, 4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole represents a valuable building block for the synthesis of novel bioactive molecules.[7][8]
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Medicinal Chemistry:
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Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrazole core. The title compound can be elaborated through cross-coupling reactions to generate libraries of compounds for screening against various kinases implicated in cancer and inflammatory diseases.
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Precursor for Anti-inflammatory Agents: The structural similarity to known COX-2 inhibitors suggests that derivatives of this compound could be explored for anti-inflammatory properties.
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Antimicrobial Agents: The pyrazole nucleus is present in numerous compounds with antibacterial and antifungal activities.[1][8]
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Materials Science:
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Organic Electronics: The extended π-systems that can be generated from this compound via cross-coupling reactions may lead to materials with interesting photophysical properties, potentially for use in organic light-emitting diodes (OLEDs) or as fluorescent probes.
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Safety Information
While a specific safety data sheet for 4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole is not available, general precautions for handling halogenated aromatic compounds should be followed.
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Hazard Class: Likely to be classified as an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed.
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Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole is a strategically designed heterocyclic compound with significant potential as an intermediate in synthetic and medicinal chemistry. Its synthesis is achievable through well-established methodologies, and its chemical properties, particularly the reactivity of the bromo substituent, open up a vast chemical space for the creation of novel and complex molecules. For researchers in drug discovery and materials science, this compound represents a valuable tool for the development of next-generation therapeutics and functional materials.
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